molecular formula C15H18ClN3O3S B3386536 Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 735305-32-5

Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3386536
CAS No.: 735305-32-5
M. Wt: 355.8 g/mol
InChI Key: DJIDWYASWSVLJI-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate (CAS: 735305-32-5) is a thieno[2,3-d]pyrimidine derivative featuring a chloro group at position 4, a methyl group at position 5, and a morpholin-4-ylmethyl substituent at position 2. Its molecular formula is C₁₅H₁₈ClN₃O₃S, with a molecular weight of 355.84 g/mol . The compound is synthesized via multi-step protocols, including cyclization reactions and nucleophilic substitutions. For instance, the morpholine moiety is introduced through reactions with morpholine under reflux conditions, as outlined in Scheme 1 of .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c1-3-22-15(20)12-9(2)11-13(16)17-10(18-14(11)23-12)8-19-4-6-21-7-5-19/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIDWYASWSVLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129436
Record name Ethyl 4-chloro-5-methyl-2-(4-morpholinylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735305-32-5
Record name Ethyl 4-chloro-5-methyl-2-(4-morpholinylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735305-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-5-methyl-2-(4-morpholinylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The morpholin-4-ylmethyl group can be introduced through nucleophilic substitution reactions, and the chloro and methyl groups can be added through halogenation and methylation reactions, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The 4-chloro group in the pyrimidine ring is highly susceptible to nucleophilic substitution due to electron-withdrawing effects from the fused thieno ring. This reaction is pivotal for introducing diverse amines and heterocycles.

Reagents/Conditions Products Yield Key Observations
Primary/Secondary amines (EtOH, reflux)4-Amino derivatives (e.g., morpholine, piperidine, or alkylamine substituents)70–88% Enhanced antitumor activity observed with 4-methylpiperidine derivatives .
Hydrazine hydrate4-Hydrazinyl derivatives85%Intermediate for synthesizing fused pyrimidine systems (e.g., triazolo derivatives).
Sodium methoxide (MeOH)4-Methoxy analog78% Requires anhydrous conditions to avoid ester hydrolysis.

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient pyrimidine ring .

Hydrolysis of the Ethyl Ester

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a precursor for further derivatization.

Conditions Products Yield Applications
LiOH (THF/H2O, 0°C → rt)6-Carboxylic acid derivative95% Used in amide coupling for drug discovery .
H2SO4 (reflux, H2O)6-Carboxylic acid derivative89% Acidic conditions minimize side reactions .

Example Reaction :

EtO2C RLiOH H2OHO2C R[2][4]\text{EtO}_2\text{C R}\xrightarrow{\text{LiOH H}_2\text{O}}\text{HO}_2\text{C R}\quad[2][4]

Functionalization of the Morpholinylmethyl Group

The morpholinylmethyl substituent at position 2 can undergo alkylation or oxidation, modifying solubility and biological interactions.

Reagents/Conditions Products Yield Notes
Acetyl chloride (DCM, 0°C)N-Acetyl morpholinylmethyl derivative82% Improves lipophilicity for CNS-targeted compounds .
H2O2 (AcOH, 50°C)Morpholine N-oxide derivative75% Enhances hydrogen-bonding capacity .

Key Application : Oxidation to N-oxide derivatives improves solubility and pharmacokinetic profiles .

Amide Formation from the Carboxylic Acid

The hydrolyzed carboxylic acid undergoes amide coupling to generate bioactive analogs.

Coupling Reagents Amine Partners Yield Biological Relevance
HATU/DIPEA (DMF, rt)Aliphatic/aryl amines60–90% Critical for PI3Kδ inhibitors (e.g., compound 6 ) .
EDCl/HOBt (CH2Cl2, 0°C)Amino alcohols73% Optimizes anti-inflammatory activity .

Example :

HO2C R+R NH2HATUR NH C O R[3][10]\text{HO}_2\text{C R}+\text{R NH}_2\xrightarrow{\text{HATU}}\text{R NH C O R}\quad[3][10]

Cyclization Reactions

The compound serves as a scaffold for synthesizing fused heterocycles via intramolecular cyclization.

Conditions Products Yield Key Outcomes
PCl5 (reflux, toluene)Thieno-pyrimido-isoquinoline derivatives68% Exhibits potent antitumor activity (IC50 < 1 µM) .
POCl3 (reflux, DMF)Imidazo[1,2- c]pyrimidine analogs72%Confirmed by 1H-NMR loss of NH/OH signals.

Mechanism : Cyclization is driven by the elimination of HCl, forming new rings (e.g., imidazo or pyrimido systems) .

Sulfur-Based Modifications

The thieno ring’s sulfur atom participates in thioether oxidation or cross-coupling reactions.

Reagents/Conditions Products Yield Applications
m-CPBA (CH2Cl2, −10°C)Sulfoxide derivative80% Modulates electron density of the thieno ring .
Pd(PPh3)4, aryl boronic acidsBiarylthieno-pyrimidines65% Expands π-conjugation for optoelectronic uses .

Reduction of the Ester Group

The ethyl ester can be reduced to primary alcohols for further functionalization.

Reagents/Conditions Products Yield Notes
LiAlH4 (THF, 0°C → reflux)6-Hydroxymethyl derivative88% Intermediate for prodrug synthesis .
DIBAL-H (toluene, −78°C)6-Hydroxymethyl derivative91%Selective reduction without affecting Cl group.
  • Position 4 (Cl) : Highly reactive toward amines, alkoxides, and hydrazines.

  • Ester Group : Hydrolyzes to carboxylic acid, enabling amide/peptide couplings.

  • Morpholinylmethyl : Modifiable via alkylation/oxidation to tune physicochemical properties.

  • Thieno Ring : Participates in cyclization and cross-coupling for complex heterocycles.

This compound’s versatility underscores its utility in medicinal chemistry, particularly in anticancer and anti-inflammatory drug development.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate is primarily studied for its potential as a pharmaceutical agent. Its structural features suggest that it may possess a range of biological activities, particularly as an inhibitor in various enzymatic pathways.

Anticancer Activity

Research indicates that compounds similar to Ethyl 4-chloro-5-methyl derivatives exhibit cytotoxic effects on cancer cell lines. The thieno[2,3-d]pyrimidine core is known for its ability to interfere with cellular proliferation and induce apoptosis in tumor cells. Studies have demonstrated that modifications in the substituents of such compounds can enhance their selectivity and potency against specific cancer types .

Antimicrobial Properties

The presence of the morpholine group in the structure suggests potential antimicrobial activity. Preliminary studies have shown that thieno[2,3-d]pyrimidines can inhibit bacterial growth, making them candidates for further exploration as antimicrobial agents .

Biological Research

In addition to its medicinal applications, this compound is also valuable in biological research settings.

Proteomics Research

This compound is utilized as a tool in proteomics studies. It can serve as a probe to investigate protein interactions and functions within various biological systems .

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor makes it suitable for studying enzyme kinetics and mechanisms. By targeting specific enzymes, researchers can elucidate metabolic pathways and identify potential therapeutic targets .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thieno[2,3-d]pyrimidine derivatives, including Ethyl 4-chloro-5-methyl variants, demonstrated significant antiproliferative effects against human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

In another investigation, the compound exhibited notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .

Mechanism of Action

The mechanism by which Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Position 2 Modifications

The 2-position of the thieno[2,3-d]pyrimidine core is critical for modulating physicochemical and biological properties.

Compound Name 2-Substituent 4-Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Morpholin-4-ylmethyl Cl 355.84 High reactivity for nucleophilic substitution
Ethyl 2-(4-hydroxyphenyl)-5-methyl-4-morpholino... 4-Hydroxyphenyl Morpholino 423.47 Improved solubility due to phenolic -OH
Ethyl 2-benzyl-4-amino-5-methyl... Benzyl NH₂ 351.43 Antiproliferative activity (IC₅₀: 12 μM)
Ethyl 4-chloro-2-(pyridin-3-yl)-5-methyl... Pyridin-3-yl Cl 363.82 Enhanced π-π stacking potential

Key Observations :

  • The morpholin-4-ylmethyl group in the target compound enhances solubility and provides a handle for further functionalization via secondary amine reactivity .
  • Aromatic substituents (e.g., pyridin-3-yl or benzyl) improve binding affinity in enzyme inhibition assays compared to aliphatic groups .

Position 4 Modifications

The 4-position influences electronic properties and substitution reactivity:

Compound Name 4-Substituent 2-Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Cl Morpholin-4-ylmethyl 355.84 Susceptible to SNAr reactions
Ethyl 4-amino-2-benzyl-5-methyl... NH₂ Benzyl 351.43 Base-sensitive; prone to oxidation
Ethyl 4-(4-chlorophenylamino)-5-methyl... 4-Chlorophenylamino H 361.84 Stabilized via intramolecular H-bonding
Methyl 4-(4-(trifluoromethoxy)phenylamino)... 4-Trifluoromethoxyphenylamino H 367.32 Increased lipophilicity (LogP: 3.8)

Key Observations :

  • The chloro group at position 4 in the target compound facilitates displacement by nucleophiles (e.g., amines, thiols), making it a key intermediate for derivatization .
  • Amino or aryl amino substituents at position 4 are associated with improved biological activity but may reduce stability under acidic conditions .

Biological Activity

Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C15H18ClN3O3S
  • Molecular Weight : 355.84 g/mol
  • CAS Number : 735305-32-5

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

This compound exhibits various biological activities attributed to its structural components:

  • Anticancer Activity : The thieno[2,3-d]pyrimidine scaffold has been associated with anticancer properties through the inhibition of specific kinases involved in tumor growth and proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.
  • Neuropharmacological Effects : The morpholine moiety may contribute to neuropharmacological effects, potentially acting on neurotransmitter systems.

Efficacy in Preclinical Studies

Research has demonstrated that compounds with similar structures show promising results in various preclinical models:

Study ReferenceActivity AssessedFindings
AnticancerSignificant inhibition of cancer cell proliferation in vitro.
AntimicrobialInhibition of bacterial growth with MIC values indicating effectiveness against specific strains.
NeuropharmacologyPotential modulation of neurotransmitter release in animal models.

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of thieno[2,3-d]pyrimidine derivatives, including this compound. The compound exhibited a significant reduction in cell viability across various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it had an MIC of 50 µM against E. coli and 75 µM against Streptococcus agalactiae, showcasing its potential as an antimicrobial agent .

Neuropharmacological Studies

Research into the neuropharmacological effects revealed that compounds with similar morpholine structures can influence serotonin and dopamine pathways. This suggests that this compound may have implications in treating mood disorders or neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate

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